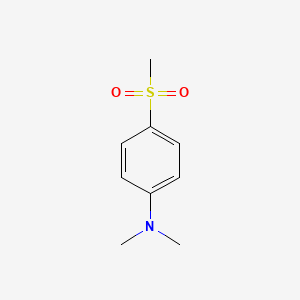

N,N-dimethyl-4-(methylsulfonyl)aniline

Descripción

Contextualization within Modern Organic Synthesis and Functional Materials Science

In the realm of modern organic synthesis, the development of efficient methods to create molecules with tailored properties is paramount. The sulfonyl-aniline motif is a key structural component in various biologically active compounds and functional materials. nih.gov The synthesis of derivatives like N,N-dimethyl-4-(methylsulfonyl)aniline is part of a broader effort to create a library of compounds with tunable characteristics. These characteristics are crucial for applications in materials science, particularly in the field of nonlinear optics (NLO).

Organic molecules with large hyperpolarizabilities are sought after for applications in optical switching, data storage, and frequency conversion. benasque.orgboydnlo.carochester.edu The push-pull architecture of N,N-dimethyl-4-(methylsulfonyl)aniline is a well-established strategy for enhancing these NLO properties. nih.govnih.gov Research into similar compounds, such as other substituted anilines and chalcones, has demonstrated that this molecular design can lead to significant third-order nonlinear optical susceptibility (χ(3)), a key parameter for many photonic applications. nih.govnih.govresearchgate.net For instance, the study of related Schiff base derivatives and pyrimidine (B1678525) derivatives has shown their potential as effective NLO materials. nih.govscielo.br

The compound's structure also suggests potential as a fluorescent probe. Similar donor-acceptor molecules exhibit solvatochromism, where their absorption and fluorescence spectra shift depending on the polarity of their environment. osaka-u.ac.jpnih.gov This property is the basis for creating sensors that can probe the microenvironment of complex systems, such as biological cells. osaka-u.ac.jpnih.gov

Significance of Donor-Acceptor Architectures in Aniline (B41778) Derivatives

The defining feature of N,N-dimethyl-4-(methylsulfonyl)aniline is its intramolecular charge transfer (ICT) character. The powerful electron-donating N,N-dimethylamino group pushes electron density across the π-conjugated benzene (B151609) ring to the electron-withdrawing methylsulfonyl group. nih.govrsc.org This inherent electronic asymmetry creates a large ground-state dipole moment that can be significantly altered upon photoexcitation.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the donor side of the molecule, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor side. osaka-u.ac.jpresearchgate.net This photoinduced ICT leads to a highly polarized excited state with a large dipole moment, which is fundamental to many of the molecule's interesting properties.

Nonlinear Optical Properties: The significant change in dipole moment between the ground and excited states is a key contributor to high molecular hyperpolarizability (β), which is a measure of a molecule's second-order NLO response. nih.gov Theoretical studies on analogous N,N-dimethylanilines confirm that the donor-acceptor setup is critical for enhancing these properties. nih.gov

Solvatochromism: The highly polar excited state is more stabilized by polar solvents than the ground state. Consequently, in more polar solvents, the energy gap between the excited and ground states decreases, leading to a bathochromic (red) shift in the fluorescence emission spectrum. osaka-u.ac.jprsc.org This pronounced positive emission solvatochromism is a hallmark of ICT. nih.gov

The table below illustrates the solvatochromic properties of a related push-pull dye, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline (NiTA), demonstrating the effect of solvent polarity on its absorption and emission maxima. A similar trend would be expected for N,N-dimethyl-4-(methylsulfonyl)aniline.

Table 1: Photophysical Data for the Analogous Compound NiTA in Various Solvents osaka-u.ac.jp

| Solvent | Polarity (Dielectric Constant) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 1.88 | 426 | 518 | 92 |

| Toluene | 2.38 | 440 | 545 | 105 |

| Dichloromethane | 8.93 | 456 | 624 | 168 |

| Acetone | 20.7 | 469 | 675 | 206 |

Historical and Contemporary Research Trajectories for Related Sulfonyl-Aniline Systems

The chemistry of sulfonyl-anilines is rooted in early dye manufacturing processes. The sulfonation of aniline to produce sulfanilic acid, a key dye intermediate, has been a subject of industrial and academic research for over a century, with key studies dating back to the 1940s exploring optimization of this reaction. nih.gov Historically, these syntheses often required harsh conditions, such as high temperatures and the use of strong acids. nih.gov

Contemporary research has shifted towards developing milder, more efficient, and more versatile methods for creating sulfonyl-aniline structures. Recent advancements include:

Visible-Light-Mediated Reactions: Photoredox catalysis has emerged as a powerful tool, enabling the sulfonylation of anilines under mild conditions using reagents like sulfonyl fluorides. nih.gov

Electrochemical Synthesis: Electrochemical methods provide another green alternative for constructing C-S bonds, allowing for the synthesis of sulfonated anilines without the need for harsh chemical oxidants.

Rearrangement Reactions: Inspired by historical industrial processes like the Tyrer process, modern researchers have developed new rearrangement reactions that allow for the synthesis of para-sulfonyl anilines from arylsulfamates under milder thermal conditions. nih.gov

Catalytic Cross-Coupling: Modern catalytic methods, such as the Suzuki-Miyaura cross-coupling, are employed to build complex sulfonyl-aniline derivatives, highlighting the modularity of current synthetic strategies. nih.gov

These modern synthetic routes not only provide more environmentally friendly pathways but also grant access to a much wider diversity of sulfonyl-aniline derivatives, facilitating the exploration of their structure-property relationships for advanced applications. researchgate.net The synthesis of N,N-dimethyl-4-(methylsulfonyl)aniline itself benefits from this rich history and the ongoing innovation in synthetic organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

N,N-dimethyl-4-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-10(2)8-4-6-9(7-5-8)13(3,11)12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDMLGFRSFYHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design

Established Synthetic Pathways to N,N-dimethyl-4-(methylsulfonyl)aniline and its Precursors

Traditional synthetic routes to N,N-dimethyl-4-(methylsulfonyl)aniline and its building blocks often rely on well-established, multi-step sequences involving classical aromatic substitution reactions. These pathways form the foundation for more advanced strategies.

Routes via Aromatic Substitution Reactions

Aromatic substitution reactions are fundamental to the synthesis of the precursors of N,N-dimethyl-4-(methylsulfonyl)aniline. These reactions can be categorized as either electrophilic or nucleophilic aromatic substitutions.

Electrophilic Aromatic Substitution (EAS): This is a common method for introducing functional groups onto a benzene (B151609) ring.

Synthesis of N,N-dimethylaniline Precursor: The N,N-dimethylaniline moiety is typically synthesized by heating aniline (B41778) with methanol (B129727) and sulfuric acid under pressure. chemicalbook.com Alternatively, vapor-phase methylation of aniline over solid acid catalysts like β zeolite molecular sieves can produce N,N-dimethylaniline with high conversion and selectivity. researchgate.net

Synthesis of the Sulfonyl Moiety: The methylsulfonyl group is strongly deactivating and a meta-director. Therefore, it is typically installed via oxidation of a precursor sulfide (B99878). A common route to the key intermediate, 4-(methylsulfonyl)aniline, involves the nitration of a suitable benzene derivative, followed by reactions to install the methylthio group, oxidation to the sulfone, and finally, reduction of the nitro group to an amine. For instance, a documented synthesis involves the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a Palladium-on-carbon (Pd/C) catalyst to yield 4-(methylsulfonyl)aniline.

Sulfonylation: Direct sulfonylation of N,N-dimethylaniline can be challenging. The amino group is a powerful activating group, making the ring highly reactive and prone to overreaction and side product formation. libretexts.org Friedel-Crafts reactions with sulfonyl chlorides are a classic method for forming aryl sulfones, but the presence of the basic amine group can lead to complexation with the Lewis acid catalyst, deactivating it. libretexts.orgnih.gov

Nucleophilic Aromatic Substitution (NAS): In this type of reaction, a nucleophile displaces a leaving group on an aromatic ring. For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. masterorganicchemistry.com A plausible, though less common, pathway could involve the reaction of a strong nucleophile with a 4-halophenyl methyl sulfone, where the sulfonyl group helps to activate the ring for nucleophilic attack. The final dimethylation of the resulting aniline would then yield the target compound.

Convergent and Divergent Synthetic Strategies

Modern synthetic planning employs both convergent and divergent approaches to maximize efficiency and facilitate the creation of chemical libraries.

Convergent Synthesis: This strategy involves the independent synthesis of two or more complex fragments, which are then joined together in the final stages. For N,N-dimethyl-4-(methylsulfonyl)aniline, a convergent approach is the most logical and common. This would involve:

Synthesis of the N,N-dimethylaniline fragment. chemicalbook.comresearchgate.net

Synthesis of a methylsulfonyl-containing fragment, such as methanesulfonyl chloride or sodium methanesulfinate.

Coupling these two fragments using modern C-S bond formation methods (discussed in section 2.2). This approach is highly efficient as it builds complexity quickly and allows for late-stage modifications.

Divergent Synthesis: This approach begins with a common intermediate that can be elaborated into a variety of different final products. A divergent strategy for producing analogs of N,N-dimethyl-4-(methylsulfonyl)aniline could start with a precursor like 4-(methylsulfonyl)aniline. This intermediate could then undergo various N-alkylation reactions to produce a library of N-substituted-4-(methylsulfonyl)anilines, including the target N,N-dimethyl derivative.

Innovations in C-S Bond Formation for Sulfonyl-Aniline Constructs

The creation of the C-S bond is the pivotal step in assembling sulfonyl-aniline compounds. Recent innovations have moved away from harsher, classical methods towards milder, more versatile catalytic systems.

Transition Metal-Catalyzed Coupling Approaches

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, including the C-S bond. rsc.org These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts are highly effective for C-S bond formation, enabling the coupling of aryl halides or pseudo-halides with sulfur sources. nih.govrsc.org A strategy could involve coupling 4-bromo-N,N-dimethylaniline with a sulfur surrogate like sodium methanesulfinate.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Chan-Lam coupling, provide an alternative pathway for C-S bond formation. ias.ac.in These reactions can couple aryl boronic acids with sulfur nucleophiles. An illustrative route would be the coupling of N,N-dimethylaniline-4-boronic acid with a methylsulfonyl source in the presence of a copper catalyst. Difficulties in C-S bond formation can sometimes be attributed to the sulfur species deactivating the catalyst. ias.ac.in

Table 1: Comparison of Transition Metal Catalysts for C-S Bond Formation

| Catalyst Type | Common Substrates | Advantages | Challenges |

|---|---|---|---|

| Palladium | Aryl halides, Aryl triflates, Organosulfur reagents | High efficiency, Mild conditions, Broad substrate scope rsc.org | Cost of palladium, Ligand sensitivity |

| Copper | Aryl halides, Aryl boronic acids, Thiols | Lower cost than palladium, Effective for specific couplings (Chan-Lam) ias.ac.in | Can require higher temperatures, Potential for catalyst deactivation by sulfur species ias.ac.in |

| Nickel | Aryl halides, Thiols | Cost-effective alternative to palladium | Can be sensitive to reaction conditions |

Visible-Light Photoredox Catalysis in Sulfonylation

A significant recent advance is the use of visible-light photoredox catalysis for the direct sulfonylation of anilines. nih.govrsc.orgnih.gov This approach offers a mild and environmentally friendly alternative to traditional methods.

The general mechanism involves a photoredox catalyst, such as an iridium or ruthenium complex, which becomes excited upon absorbing visible light. scispace.com The excited catalyst can then engage in a single-electron transfer (SET) with a sulfonyl precursor, like a sulfinate salt or sulfonyl fluoride, to generate a sulfonyl radical. nih.govrsc.org This highly reactive radical then adds to the electron-rich aniline ring, followed by oxidation and deprotonation to yield the final sulfonated aniline product.

Key features of this method include:

Mild Conditions: Reactions are often run at room temperature using simple blue LEDs as the light source. scispace.com

High Functional Group Tolerance: The method is compatible with a wide range of functional groups on both the aniline and the sulfonyl partner. nih.govscispace.com

Radical Precursors: Bench-stable and readily available sulfinate salts or sulfonyl fluorides are used as the source of the sulfonyl group. nih.govrsc.org

One study demonstrated the direct sulfonylation of various aniline derivatives using sulfinate salts and [Ir(dF(CF3)ppy)2(dtbpy)]PF6 as the optimal photocatalyst, with potassium persulfate as an oxidant. scispace.com Another approach utilized sulfonyl fluorides as stable and modifiable sulfonylation reagents, highlighting the influence of the photocatalyst's counterions on reaction efficiency. nih.gov

Optimization of Reaction Parameters and Process Intensification

To improve the yield, safety, and sustainability of synthesizing N,N-dimethyl-4-(methylsulfonyl)aniline, optimization of reaction conditions and process intensification are crucial.

Optimization of Reaction Parameters: The efficiency of any synthetic step is highly dependent on parameters such as solvent, temperature, and catalyst concentration.

Solvent: The choice of solvent can significantly impact reaction rates and yields. For instance, in some multi-component reactions, refluxing in ethanol (B145695) provided a much higher yield compared to other solvents like water, DMF, or THF at the same temperature. researchgate.net

Temperature: Temperature control is critical. While some modern catalytic reactions proceed at room temperature, others require heating to reflux to achieve optimal yields. researchgate.net

Catalyst and Reagent Concentration: The molar ratio of reactants and the concentration of the catalyst must be carefully optimized to maximize product formation while minimizing side reactions and cost.

Process Intensification: This involves developing new methods and equipment to achieve dramatic improvements in chemical manufacturing.

Flow Chemistry: Converting batch processes to continuous flow systems using tubular reactors can enhance safety, improve heat transfer, and increase productivity. cetjournal.it For highly exothermic reactions like nitrations, which can be precursors to the aniline moiety, a continuous process with intermediate injections of reagents allows for better temperature control and reduces the risk of thermal runaway. cetjournal.it

Cavitation-Assisted Synthesis: The use of acoustic cavitation (sonication) can intensify chemical reactions. In the synthesis of sulfones via the oxidation of sulfides, sonication was shown to increase the yield by five to six times compared to conventional mechanical agitation. nih.gov This is attributed to the local high temperatures and pressures and the generation of free radicals created by the collapsing cavitation bubbles. nih.govresearchgate.net

Table 2: Process Intensification Techniques for Sulfone Synthesis

| Technique | Principle | Advantages for Sulfone Synthesis |

|---|---|---|

| Continuous Flow Chemistry | Reactions are run in a continuous stream through a reactor (e.g., tube, packed bed). | Improved safety and heat management for exothermic steps (e.g., nitration, oxidation), increased throughput, better reproducibility. cetjournal.it |

| Acoustic Cavitation (Sonication) | Use of high-frequency sound waves to create and collapse microbubbles, generating localized hot spots. | Significantly accelerates reaction rates for sulfide oxidation, potentially leading to higher yields in shorter times. nih.govresearchgate.net |

| Advanced Catalysis | Development of highly active and selective catalysts, such as those with engineered oxygen vacancies. | Enables reactions at lower temperatures (e.g., 30°C) with near-perfect selectivity, reducing energy consumption and waste. bioengineer.org |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The synthesis of N,N-dimethyl-4-(methylsulfonyl)aniline and its derivatives can be approached through various routes, each with its own set of challenges and advantages concerning selectivity. The primary synthetic considerations involve the chemoselective N,N-dimethylation of the precursor 4-(methylsulfonyl)aniline, the regioselective functionalization of the aromatic ring, and the stereoselective synthesis of potential chiral analogs.

Chemoselectivity in N,N-Dimethylation:

The most direct route to N,N-dimethyl-4-(methylsulfonyl)aniline involves the exhaustive methylation of 4-(methylsulfonyl)aniline. Achieving high chemoselectivity for the N,N-dimethylated product over the mono-methylated or unreacted starting material is a key challenge. Several methods are available for the N,N-dimethylation of anilines.

One of the most classic and effective methods is the Eschweiler-Clarke reaction . wikipedia.orgsynarchive.com This reaction utilizes formaldehyde (B43269) as the methylating agent and formic acid as the reducing agent. wikipedia.orgsynarchive.com The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid to the corresponding methylamine. wikipedia.org The process occurs twice for primary amines to yield the tertiary amine. jk-sci.com A significant advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium (B1175870) salts, stopping at the tertiary amine stage. wikipedia.org

Another common approach is the use of alkylating agents such as dimethyl sulfate (B86663) or methyl iodide. While effective, these reagents are toxic and can lead to over-alkylation, forming quaternary ammonium salts if the reaction conditions are not carefully controlled.

Modern catalytic methods offer greener alternatives. The use of methanol as a C1 source in the presence of a suitable catalyst, such as β-zeolite molecular sieves, has been shown to be effective for the N,N-dimethylation of aniline. researchgate.net Studies have shown that with an aniline to methanol mole ratio of 1:3 at 240-250°C, high conversion of aniline (>99%) and good selectivity for N,N-dimethylaniline (>86%) can be achieved. researchgate.net Heterogeneous catalysts, including ruthenium nanoparticles on carbon (Ru/C), have also demonstrated high efficiency and selectivity for the N,N-dimethylation of various primary amines using formaldehyde. nih.gov

The choice of methylating agent and reaction conditions significantly impacts the chemoselectivity of the N,N-dimethylation of 4-(methylsulfonyl)aniline. The following table summarizes some of the common methodologies and their general applicability.

| Methylation Method | Reagents | General Conditions | Selectivity Considerations |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | Aqueous solution, near boiling | High selectivity for tertiary amine; no quaternary salt formation. wikipedia.org |

| Classical Alkylation | Dimethyl Sulfate, Methyl Iodide | Basic conditions | Risk of over-alkylation to quaternary ammonium salts. |

| Catalytic Methylation | Methanol, Catalyst (e.g., β-zeolite) | High temperature (e.g., 240-250°C) | Good selectivity for N,N-dimethylaniline can be achieved. researchgate.net |

| Catalytic Methylation | Formaldehyde, Catalyst (e.g., Ru/C) | Mild conditions (e.g., 70°C) | High selectivity for N,N-dimethylamines. nih.gov |

Regioselectivity in Aromatic Ring Functionalization:

The regioselectivity of electrophilic substitution on the aromatic ring of N,N-dimethyl-4-(methylsulfonyl)aniline is governed by the directing effects of the two substituents: the dimethylamino group (-N(CH₃)₂) and the methylsulfonyl group (-SO₂CH₃). The dimethylamino group is a powerful activating, ortho-, para-directing group due to its strong +M (mesomeric) effect. Conversely, the methylsulfonyl group is a deactivating, meta-directing group due to its strong -M and -I (inductive) effects.

In the case of N,N-dimethyl-4-(methylsulfonyl)aniline, the two substituents are para to each other. Therefore, any further electrophilic substitution will be directed to the positions ortho to the strongly activating dimethylamino group (and meta to the deactivating methylsulfonyl group). This leads to a high degree of regioselectivity, with electrophiles preferentially attacking the 2- and 6-positions of the aniline ring. For instance, in the nitration of N,N-dimethylaniline, the directing effect of the dimethylamino group leads to the formation of ortho- and para-nitro derivatives. orgsyn.org In the case of N,N-dimethyl-4-(methylsulfonyl)aniline, the para position is already occupied, thus substitution is expected to occur predominantly at the ortho positions.

Stereoselective Synthesis Considerations:

The compound N,N-dimethyl-4-(methylsulfonyl)aniline itself is achiral and therefore does not exhibit stereoisomerism. However, the principles of stereoselective synthesis become relevant when considering the preparation of chiral derivatives of this compound. Chirality could be introduced in several ways, for example, by introducing a chiral center in a substituent on the aromatic ring or on the nitrogen atom (in the case of a different N-alkyl group).

For instance, the synthesis of chiral aniline derivatives can be achieved through asymmetric synthesis or by resolution of a racemic mixture. While specific examples for N,N-dimethyl-4-(methylsulfonyl)aniline are not prevalent in the literature, general methodologies can be considered. The synthesis of chiral sulfonimidamides derived from anilines has been reported, proceeding with an inversion of configuration at the sulfur atom in the presence of a chiral catalyst. wur.nl This highlights a potential strategy for introducing chirality into molecules containing a sulfonyl group.

Furthermore, the synthesis and resolution of planar-chiral derivatives of related compounds like 4-(dimethylamino)pyridine have been achieved. researchgate.net Such strategies could potentially be adapted to create chiral analogs of N,N-dimethyl-4-(methylsulfonyl)aniline, for example, by introducing bulky substituents that restrict rotation around the C-N bond, leading to atropisomerism.

Intramolecular and Intermolecular Chemical Reactivity Investigations

Electrophilic and Nucleophilic Character of the Aromatic Ring

The aromatic ring of N,N-dimethyl-4-(methylsulfonyl)aniline exhibits a nuanced reactivity profile due to the opposing electronic effects of its substituents. The N,N-dimethylamino group is a strong activating group, donating electron density to the aromatic ring through a +M (mesomeric) effect. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. Conversely, the methylsulfonyl group is a strong deactivating group, withdrawing electron density from the ring via -I (inductive) and -M effects.

The powerful electron-donating nature of the dimethylamino group generally dominates, rendering the aromatic ring nucleophilic and prone to electrophilic aromatic substitution. lkouniv.ac.in The directing influence of the substituents is crucial in determining the regioselectivity of such reactions. The N,N-dimethylamino group is an ortho-, para-director, while the methylsulfonyl group is a meta-director. rsc.org Given that the para position is occupied by the methylsulfonyl group, electrophilic substitution is anticipated to occur primarily at the positions ortho to the N,N-dimethylamino group.

Conversely, the presence of the strong electron-withdrawing sulfonyl group can render the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions. libretexts.org For an SNAr reaction to proceed, a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group are typically required to stabilize the intermediate Meisenheimer complex. libretexts.orgnih.gov In the case of N,N-dimethyl-4-(methylsulfonyl)aniline, while the sulfonyl group itself is not a typical leaving group in SNAr, its presence significantly reduces the electron density of the ring, which could facilitate nucleophilic attack if a suitable leaving group were present at another position.

Table 1: Influence of Substituents on the Aromatic Ring Reactivity of N,N-dimethyl-4-(methylsulfonyl)aniline

| Substituent Group | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Directing Effect |

| N,N-dimethylamino | +M, +I (Electron-donating) | Activating | Ortho, Para |

| Methylsulfonyl | -M, -I (Electron-withdrawing) | Deactivating | Meta |

Reactivity of the Sulfonyl Moiety

The sulfonyl group in N,N-dimethyl-4-(methylsulfonyl)aniline is generally characterized by its chemical stability and inertness under many reaction conditions. The sulfur atom is in its highest oxidation state (+6), making it resistant to further oxidation. The sulfur-carbon bonds are strong, and the sulfonyl group is typically a poor leaving group in nucleophilic substitution reactions.

However, under specific catalytic conditions, the sulfonyl group can be involved in transformations. For instance, in the realm of transition-metal-catalyzed cross-coupling reactions, aryl sulfones can sometimes act as coupling partners, although this often requires harsh reaction conditions. The C-S bond cleavage in aryl sulfones is a challenging transformation that has been the subject of ongoing research.

The oxygen atoms of the sulfonyl group possess lone pairs of electrons and can act as hydrogen bond acceptors, which may influence the molecule's solubility and interactions with polar solvents or other reagents.

Redox Behavior and Electrochemical Properties

The redox behavior of N,N-dimethyl-4-(methylsulfonyl)aniline is expected to be primarily influenced by the N,N-dimethylamino group, which is susceptible to oxidation. The oxidation of substituted anilines has been a subject of electrochemical studies. researchgate.net The presence of the electron-donating dimethylamino group lowers the oxidation potential of the aromatic ring, making it easier to oxidize compared to unsubstituted aniline (B41778). rsc.org

Electrochemical oxidation of N,N-dimethylaniline is known to proceed through the formation of a radical cation, which can then undergo further reactions such as coupling or dealkylation. acs.orgxml-journal.net In the case of N,N-dimethyl-4-(methylsulfonyl)aniline, the initial oxidation would likely occur at the nitrogen atom to form a radical cation. The fate of this intermediate would be influenced by the presence of the sulfonyl group.

An electrochemical method has been reported for the direct C-H sulfonylation of N,N-dialkylanilines using sulfonyl hydrazides, which proceeds via a sequential dehydrogenative cross-coupling and sulfonylation. nih.govjove.com This suggests that the aniline ring of similar compounds is amenable to electrochemical functionalization.

Table 2: Predicted Redox Properties of N,N-dimethyl-4-(methylsulfonyl)aniline

| Redox Process | Influencing Functional Group | Expected Behavior |

| Oxidation | N,N-dimethylamino | Susceptible to oxidation, likely forming a radical cation. |

| Reduction | Methylsulfonyl | Generally resistant to reduction under mild conditions. |

Mechanistic Elucidation of Key Transformations

Detailed mechanistic studies specifically focused on N,N-dimethyl-4-(methylsulfonyl)aniline are limited in the available scientific literature. However, by examining the reactivity of its constituent functional groups and related compounds, a general understanding of its potential reaction mechanisms can be inferred.

Specific kinetic data for reactions involving N,N-dimethyl-4-(methylsulfonyl)aniline are not widely reported. However, kinetic studies on the oxidation of substituted anilines have shown that the reaction rates are significantly influenced by the nature of the substituents. epa.gov For instance, in the oxidation of anilines, electron-releasing substituents generally increase the reaction rate, while electron-withdrawing groups decrease it. epa.gov This suggests that the rate of oxidation of N,N-dimethyl-4-(methylsulfonyl)aniline would be slower than that of N,N-dimethylaniline due to the deactivating effect of the sulfonyl group.

Computational studies on the reaction of 4-methyl aniline with hydroxyl radicals have provided insights into the kinetics of such reactions, with calculations of rate coefficients and the determination of dominant reaction pathways. mdpi.com Similar computational approaches could be applied to N,N-dimethyl-4-(methylsulfonyl)aniline to predict its kinetic behavior in various reactions.

The identification of reactive intermediates and the characterization of transition states are crucial for a complete understanding of a reaction mechanism. In the oxidation of N,N-dimethylaniline, the formation of a radical cation intermediate has been proposed and, in some cases, detected. xml-journal.netcdnsciencepub.com This radical cation can then lead to the formation of various products through coupling and other pathways. rsc.org

For electrophilic substitution reactions on the aromatic ring of N,N-dimethyl-4-(methylsulfonyl)aniline, the mechanism is expected to proceed through a standard arenium ion intermediate (also known as a sigma complex). The stability of this intermediate is enhanced by the electron-donating dimethylamino group, particularly for attack at the ortho position. Computational studies on electrophilic aromatic substitution reactions have provided detailed insights into the structures of these intermediates and the corresponding transition states. nih.gov

Computational chemistry has also been employed to investigate the transition states of reactions involving substituted anilines, providing a theoretical framework for understanding reaction pathways. acs.orgnih.gov For N,N-dimethyl-4-(methylsulfonyl)aniline, theoretical calculations could elucidate the structures and energies of transition states for various transformations, offering predictions about the feasibility and selectivity of different reaction pathways.

Comprehensive Spectroscopic and X Ray Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. While specific experimental data for N,N-dimethyl-4-(methylsulfonyl)aniline is not widely available in the cited literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the sulfonyl methyl protons. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating N,N-dimethylamino group would be shifted upfield compared to those ortho to the electron-withdrawing methylsulfonyl group. The N-methyl protons would appear as a singlet, as would the methyl protons of the sulfonyl group.

In the ¹³C NMR spectrum, four signals would be expected for the aromatic carbons due to the symmetry of the 1,4-disubstituted ring. The carbons bonded to the nitrogen and sulfur atoms would be significantly affected by the electronic nature of these substituents. Signals for the N-methyl and sulfonyl methyl carbons would also be present. For comparison, the ¹³C NMR data for the related compound N,N-dimethyl-4-nitroaniline shows signals at δ 154.14, 137.06, 126.13, 110.34, and 40.35 ppm rsc.org.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for N,N-dimethyl-4-(methylsulfonyl)aniline

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to NMe₂) | ~6.7-7.0 | ~111-114 |

| Aromatic CH (ortho to SO₂Me) | ~7.7-8.0 | ~128-131 |

| Aromatic C (ipso to NMe₂) | - | ~152-155 |

| Aromatic C (ipso to SO₂Me) | - | ~135-138 |

| N(CH₃)₂ | ~3.0-3.2 | ~40-42 |

| SO₂CH₃ | ~3.0-3.1 | ~44-46 |

Note: These are predicted values based on general substituent effects and data from similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY spectrum would show correlations between adjacent aromatic protons, confirming their connectivity within the benzene ring.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons they are directly attached to. This would definitively link the aromatic proton signals to their corresponding carbon signals.

HMBC: An HMBC spectrum provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for confirming the assignment of the quaternary aromatic carbons by observing correlations from the methyl and aromatic protons. For instance, the N-methyl protons would show a correlation to the ipso-carbon attached to the nitrogen atom.

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in the solid state and can be used to characterize different polymorphic forms. For N,N-dimethyl-4-(methylsulfonyl)aniline, ssNMR could provide insights into the molecular conformation and packing in the crystal lattice. Differences in the ¹³C chemical shifts between the solution-state and solid-state spectra can indicate the effects of intermolecular interactions. Furthermore, if the compound exhibits polymorphism, each polymorph would be expected to give a distinct ssNMR spectrum due to the different local environments of the nuclei in each crystal form. While specific ssNMR studies on this compound are not available, research on other sulfonamides has demonstrated the utility of this technique in solid-state structural analysis nist.gov.

Advanced Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides information about the functional groups and molecular vibrations within a compound.

FT-IR Spectroscopy: The FT-IR spectrum of N,N-dimethyl-4-(methylsulfonyl)aniline would be dominated by strong absorptions corresponding to the sulfonyl group. Specifically, asymmetric and symmetric SO₂ stretching vibrations are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Other characteristic peaks would include C-N stretching vibrations, aromatic C-H and C=C stretching, and C-H bending vibrations of the methyl groups. For comparison, FT-IR spectra of various aniline (B41778) derivatives show characteristic N-H stretching bands (absent in this tertiary amine), and aromatic ring vibrations researchgate.net.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the sulfonyl group and the benzene ring are often strong in the Raman spectrum. The S-C and C-N stretching vibrations would also be observable. The Raman spectrum of the parent N,N-dimethylaniline can serve as a reference for the aniline portion of the molecule chemicalbook.com.

Interactive Data Table: Expected Vibrational Frequencies for N,N-dimethyl-4-(methylsulfonyl)aniline

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| SO₂ Asymmetric Stretch | 1350-1300 (Strong) | Weak |

| SO₂ Symmetric Stretch | 1160-1120 (Strong) | Strong |

| C-N Stretch | 1360-1250 | Moderate |

| C-S Stretch | 800-600 | Moderate-Strong |

Due to the presence of the N,N-dimethyl group, classical N-H···O or N-H···N hydrogen bonding is not possible for N,N-dimethyl-4-(methylsulfonyl)aniline. However, weak C-H···O hydrogen bonds involving the methyl groups and the sulfonyl oxygen atoms may occur in the solid state, influencing the crystal packing. The conformation of the molecule will be determined by the torsion angles between the phenyl ring and the N,N-dimethyl and methylsulfonyl substituents. Crystal structure analysis of related compounds, such as N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline, reveals details about molecular conformation and packing, which are often stabilized by van der Waals forces in the absence of strong hydrogen bond donors nih.govresearchgate.net.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of its elemental composition. The molecular weight of N,N-dimethyl-4-(methylsulfonyl)aniline (C₉H₁₃NO₂S) is 199.27 g/mol bldpharm.com.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. Key fragmentation pathways for aromatic amines often involve the loss of a methyl group from the N,N-dimethylamino moiety. For N,N-dimethyl-4-(methylsulfonyl)aniline, characteristic fragmentations would include:

Loss of a methyl radical (•CH₃): This would lead to a fragment ion at m/z 184.

Cleavage of the C-S bond: This could result in fragments corresponding to the dimethylaminophenyl cation (m/z 120) or the methylsulfonyl cation (m/z 79).

Rearrangements and further fragmentations: More complex fragmentation patterns involving rearrangements of the aromatic ring and sulfonyl group are also possible.

Analysis of the fragmentation of related aromatic amines and sulfones can provide a basis for predicting the detailed fragmentation pathways of the title compound miamioh.eduresearchgate.netarkat-usa.org.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

The electronic absorption and emission properties of N,N-dimethyl-4-(methylsulfonyl)aniline are governed by the electronic interplay between the electron-donating N,N-dimethylamino group and the electron-withdrawing methylsulfonyl group. This "push-pull" system is expected to result in an intramolecular charge transfer (ICT) character for the lowest energy electronic transition.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is expected to show a strong absorption band at a longer wavelength compared to N,N-dimethylaniline itself (λₘₐₓ ≈ 251 nm and a shoulder around 298 nm) aatbio.comphotochemcad.com. The methylsulfonyl group's strong electron-withdrawing nature will cause a significant red-shift (bathochromic shift) of the π-π* transition of the aniline chromophore. The position of this ICT band is often sensitive to solvent polarity (solvatochromism).

Fluorescence Spectroscopy: Upon excitation, the molecule is expected to exhibit fluorescence from the ICT state. The emission maximum would also be expected to show a significant Stokes shift and be highly dependent on the solvent polarity. In more polar solvents, the excited state is stabilized, typically leading to a red-shift in the emission spectrum. The fluorescence quantum yield and lifetime would also be influenced by the solvent environment. For comparison, N,N-dimethylaniline exhibits fluorescence with an excitation peak at 298 nm and an emission peak at 346 nm in non-polar solvents aatbio.com. The presence of the sulfonyl group would likely shift these values to longer wavelengths.

Solvatochromic Behavior and Charge Transfer Characteristics

The molecular structure of N,N-dimethyl-4-(methylsulfonyl)aniline features a potent electron-donating group, the dimethylamino group (-N(CH3)2), and a strong electron-withdrawing group, the methylsulfonyl group (-SO2CH3), at opposite ends of a benzene ring. This "push-pull" configuration is known to give rise to significant intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. rsc.orgnih.gov This charge redistribution leads to a substantial difference in the dipole moment between the ground and excited states, making the compound's spectral properties highly sensitive to the polarity of its environment. rsc.org

This sensitivity, known as solvatochromism, manifests as a shift in the position of the absorption or fluorescence spectra of the compound in different solvents. nih.govnist.gov For push-pull systems like N,N-dimethyl-4-(methylsulfonyl)aniline, a bathochromic (red) shift in the emission spectrum is typically observed as the solvent polarity increases. This is due to the greater stabilization of the more polar excited state in polar solvents compared to the less polar ground state. eurjchem.com

Studies on analogous molecules, such as 4-N,N-dimethylamino-4′-nitrobiphenyl and various N,N-dialkyl-4-(trifluoromethyl)anilines, have extensively documented this phenomenon. rsc.orgresearchgate.netbibliotekanauki.pl In these systems, the ICT process can be so efficient that it leads to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, where the donor group twists relative to the aromatic ring in the excited state. rsc.org While direct experimental data on the solvatochromic behavior of N,N-dimethyl-4-(methylsulfonyl)aniline is not available in the reviewed literature, its structural similarity to well-studied ICT compounds strongly suggests it would exhibit pronounced positive solvatochromism, characteristic of a significant charge transfer from the dimethylamino group to the methylsulfonyl group in the excited state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. Furthermore, it reveals how molecules pack together in the crystal lattice, elucidating the nature and geometry of supramolecular interactions such as hydrogen bonds and π-π stacking. nih.govnih.gov

As of the latest literature review, a complete single-crystal X-ray diffraction analysis for N,N-dimethyl-4-(methylsulfonyl)aniline (CAS Number: 33599-22-3) has not been publicly reported. Therefore, the following sections on its specific molecular conformation, torsion angles, and crystal packing interactions are based on the analysis of closely related structures and general principles of chemical crystallography. Definitive data for the title compound awaits future experimental determination.

The conformation of N,N-dimethyl-4-(methylsulfonyl)aniline is primarily defined by the rotational arrangements around the C(aryl)-N and C(aryl)-S bonds. The key torsion angles would describe the orientation of the dimethylamino and methylsulfonyl groups relative to the plane of the benzene ring.

In similar structures, the dimethylamino group is often found to be nearly coplanar with the aromatic ring to maximize p-π conjugation, which is crucial for the ICT process. However, some pyramidalization at the nitrogen atom and slight twisting are common. For the methylsulfonyl group, the geometry around the sulfur atom is tetrahedral. The orientation of this group relative to the phenyl ring is a critical conformational parameter.

Based on crystal structures of related aniline and sulfone derivatives, one would expect specific torsion angles that represent the most stable conformational state in the solid phase. nih.govnih.govnih.gov

Table 1: Expected Key Torsion Angles in N,N-dimethyl-4-(methylsulfonyl)aniline

| Torsion Angle | Description | Expected Value Range (°) |

|---|---|---|

| C-C-N-C | Defines the twist of the dimethylamino group | 0 - 20 |

| C-C-S-C | Defines the orientation of the methylsulfonyl group | 70 - 90 |

Note: This table is predictive and based on analogous structures. Actual values must be confirmed by experimental X-ray diffraction data.

The arrangement of molecules in a crystal, or crystal packing, is governed by a network of non-covalent intermolecular interactions. mdpi.com For N,N-dimethyl-4-(methylsulfonyl)aniline, several types of such interactions are anticipated to play a role in stabilizing the crystal lattice.

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds are expected to be significant. nih.gov The hydrogen atoms of the methyl groups and the aromatic ring can act as weak donors, while the electronegative oxygen atoms of the sulfonyl group are effective acceptors. These interactions often form intricate networks, linking molecules into chains or sheets. nih.gov

The interplay of these weak interactions dictates the final, most thermodynamically stable, three-dimensional architecture of the crystal. mdpi.com

Table 2: Summary of Potential Supramolecular Interactions in Crystalline N,N-dimethyl-4-(methylsulfonyl)aniline

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (methyl, aryl) | O (sulfonyl) | Formation of 1D, 2D, or 3D networks |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stabilization through stacking of aromatic cores |

Note: This table outlines potential interactions. Their presence and specific geometric details require confirmation from experimental crystal structure data.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

Computational studies employing Density Functional Theory (DFT) are instrumental in elucidating the fundamental electronic properties and geometric structure of molecules. For N,N-dimethyl-4-(methylsulfonyl)aniline, DFT calculations provide a theoretical framework for understanding its stability, reactivity, and electronic distribution in the ground state. These theoretical investigations often utilize various functionals and basis sets to achieve a balance between computational cost and accuracy.

Geometry Optimization and Energetic Profiling

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity and kinetic stability of a molecule. wikipedia.orgyoutube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level is related to the molecule's ionization potential, while the LUMO acts as an electron acceptor, with its energy corresponding to the electron affinity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant descriptor of molecular reactivity. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For N,N-dimethyl-4-(methylsulfonyl)aniline, the electron-donating N,N-dimethylamino group is expected to raise the HOMO energy, while the electron-withdrawing methylsulfonyl group should lower the LUMO energy, likely resulting in a relatively small energy gap and influencing its electronic properties.

Table 1: Conceptual DFT Reactivity Descriptors This table would typically present calculated values for key electronic properties. However, specific computational data for N,N-dimethyl-4-(methylsulfonyl)aniline was not found in the search results. The table below is a template showing the type of data that would be included.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. bldpharm.combldpharm.comnih.gov The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

Typically, red or yellow regions indicate negative potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen) that are susceptible to electrophilic attack. Conversely, blue regions indicate positive potential, representing electron-deficient areas (e.g., around hydrogen atoms) that are prone to nucleophilic attack. bldpharm.combldpharm.com For N,N-dimethyl-4-(methylsulfonyl)aniline, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the sulfonyl group, making them likely sites for interaction with electrophiles. The aromatic ring and the dimethylamino group would also display distinct electrostatic potential features influencing their reactivity. bldpharm.comresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. chemsrc.comchemicalbook.comsigmaaldrich.com It is widely used to predict and interpret electronic absorption and emission spectra, providing insights into the photophysical properties of a compound.

Prediction of UV-Vis and Fluorescence Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netresearchgate.net By simulating these transitions, researchers can understand how the molecular structure influences its light-absorbing properties. Similarly, by optimizing the geometry of the first excited state, TD-DFT can be used to predict fluorescence spectra. wikipedia.org For N,N-dimethyl-4-(methylsulfonyl)aniline, TD-DFT would be essential to predict its absorption and emission wavelengths, which are governed by transitions between its molecular orbitals. The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that can be accurately compared with experimental spectra measured in solution. researchgate.netnih.gov

Characterization of Intramolecular Charge Transfer (ICT) States

Molecules like N,N-dimethyl-4-(methylsulfonyl)aniline, which contain both a strong electron-donating group (N,N-dimethylamino) and a strong electron-accepting group (methylsulfonyl), are prime candidates for exhibiting Intramolecular Charge Transfer (ICT) upon photoexcitation. In the excited state, an electron can move from the donor part of the molecule to the acceptor part, creating an ICT state with a large dipole moment. tci-thaijo.orgrsc.org

TD-DFT is used to characterize these ICT states by analyzing the nature of the electronic transitions and the change in electron density between the ground and excited states. tci-thaijo.org The formation of ICT states is often sensitive to the polarity of the solvent. rsc.orgresearchgate.net In some cases, structural rearrangements in the excited state, such as twisting around a single bond, can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which can dramatically affect the fluorescence properties of the molecule. tci-thaijo.orgnih.gov Computational studies on analogous compounds suggest that the stability and nature of such charge transfer states are key to understanding their photophysical behavior. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed understanding of the electron density distribution, delocalization, and stability of a molecule by translating the complex many-electron wavefunction into the familiar language of Lewis structures, including lone pairs, and bonds. wikipedia.org This analysis examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.net For a molecule like N,N-dimethyl-4-(methylsulfonyl)aniline, NBO analysis is crucial for understanding the intramolecular charge transfer (ICT) that dictates its electronic and optical properties.

The stability of the molecule arises from hyperconjugative interactions, which involve the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis-type NBOs (antibonds and Rydberg orbitals). wikipedia.orgrsc.org In N,N-dimethyl-4-(methylsulfonyl)aniline, the key interactions involve the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing methylsulfonyl group (-SO₂CH₃) mediated by the π-system of the aniline (B41778) ring.

The primary donor-acceptor interactions responsible for the electronic delocalization and stability include:

n → π : Delocalization of the lone pair (n) on the nitrogen atom of the dimethylamino group into the antibonding π orbitals of the phenyl ring. This is a significant interaction that pushes electron density into the aromatic system.

π → π : Delocalization of electrons from the π bonds of the phenyl ring into other π antibonding orbitals within the ring and towards the acceptor group.

Interaction with the Sulfonyl Group : The electron density delocalized through the ring can then interact with the antibonding orbitals associated with the sulfur-oxygen bonds (σ* S-O) of the methylsulfonyl group. This completes the intramolecular charge transfer pathway from the donor to the acceptor.

The stabilization energy, E(2), associated with these delocalizations indicates the strength of the interaction. A higher E(2) value signifies a more intense interaction, leading to greater electron delocalization and increased molecular stability. researchgate.net For instance, in related aniline derivatives, studies have shown significant E(2) values for n → π* and π → π* transitions, confirming the charge transfer mechanism. bohrium.com This charge delocalization from the donor to the acceptor group is a defining feature of push-pull molecules and is fundamental to their chemical behavior and properties.

A representative NBO analysis would quantify these interactions, providing the stabilization energies as shown in the conceptual table below.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C)ring | High | Lone pair donation to ring |

| π (C-C)ring | π* (C-C)ring | Moderate | Intra-ring π-delocalization |

| π (C-C)ring | σ* (S-O) | Moderate | Charge transfer to acceptor |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like N,N-dimethyl-4-(methylsulfonyl)aniline. Methods based on Density Functional Theory (DFT) are widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). jmaterenvironsci.comnih.gov

NMR Chemical Shifts: The theoretical calculation of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. liverpool.ac.uk This approach computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then obtained by referencing these calculated shielding values to a standard, such as Tetramethylsilane (TMS). nih.gov DFT functionals like B3LYP, often paired with a suitable basis set (e.g., 6-311++G(d,p)), have shown good agreement between calculated and experimental ¹H and ¹³C NMR chemical shifts for a variety of organic molecules, including aniline derivatives. jmaterenvironsci.comnih.gov For para-substituted anilines, computational studies have successfully predicted chemical shifts, demonstrating that the accuracy is often sufficient for reliable interpretation of spectra. jmaterenvironsci.comresearchgate.net Discrepancies between calculated and experimental values can arise from solvent effects and molecular dynamics, which can be partially accounted for in calculations using solvent models like the Polarizable Continuum Model (PCM). nih.govliverpool.ac.uk

The table below illustrates a typical comparison between experimental and DFT-calculated NMR chemical shifts for a related compound, p-chloroaniline, showcasing the predictive power of these methods. jmaterenvironsci.com

| Atom | Experimental ¹³C | Calculated ¹³C (B3LYP) | Atom | Experimental ¹H | Calculated ¹H (B3LYP) |

|---|---|---|---|---|---|

| C1 | 145.2 | 145.9 | H7 | 6.6 | 6.7 |

| C2 | 116.3 | 116.6 | H8 | 7.1 | 7.0 |

| C3 | 129.2 | 129.5 | H9 | 7.1 | 7.0 |

| C4 | 121.7 | 122.9 | H10 | 6.6 | 6.7 |

Vibrational Frequencies: Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of N,N-dimethyl-4-(methylsulfonyl)aniline. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. The results are instrumental in assigning the absorption bands observed in experimental spectra to specific molecular motions, such as C-H stretching, C=C ring stretching, and the characteristic vibrations of the -N(CH₃)₂ and -SO₂CH₃ groups. jmaterenvironsci.com Calculated frequencies often exhibit systematic errors compared to experimental data, primarily due to the harmonic approximation used in the calculations and the neglect of anharmonicity. These discrepancies are commonly corrected by applying a scaling factor to the computed frequencies. jmaterenvironsci.com

Global and Local Reactivity Descriptors

Chemical Potential (μ): Represents the escaping tendency of electrons from the system. A higher chemical potential indicates a better nucleophile.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability and reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. mdpi.com

Nucleophilicity Index (N): Describes the electron-donating capability of a molecule. jmaterenvironsci.com

For N,N-dimethyl-4-(methylsulfonyl)aniline, the presence of both a strong donor (-N(CH₃)₂) and a strong acceptor (-SO₂CH₃) group significantly influences these parameters, making it a system with pronounced charge transfer characteristics.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting capacity |

| Global Softness (S) | 1 / η | Molecular polarizability/reactivity |

Local Reactivity Descriptors: While global descriptors describe the molecule as a whole, local descriptors identify specific reactive sites. The Fukui function, f(r) , is the most prominent local descriptor. It indicates the change in electron density at a specific point when an electron is added to or removed from the system. pku.edu.cn Condensed Fukui functions are used to determine the most likely sites for:

Nucleophilic attack (f⁺): Where an incoming nucleophile would attack (related to the LUMO distribution).

Electrophilic attack (f⁻): Where an incoming electrophile would attack (related to the HOMO distribution).

For N,N-dimethyl-4-(methylsulfonyl)aniline, the HOMO is expected to be localized on the electron-rich dimethylamino group and the phenyl ring, making these the primary sites for electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient sulfonyl group and adjacent parts of the ring, marking them as the sites for nucleophilic attack.

Computational Modeling of Non-Linear Optical (NLO) Properties

Molecules with a significant intramolecular charge-transfer (ICT) character, like N,N-dimethyl-4-(methylsulfonyl)aniline, are excellent candidates for non-linear optical (NLO) materials. mq.edu.au The NLO response of a molecule describes how its polarization changes non-linearly with the strength of an applied electric field, a property essential for applications in optoelectronics and photonics. comsol.it

Computational modeling, primarily using DFT and time-dependent DFT (TD-DFT), is a key tool for predicting and understanding the NLO properties of molecules. frontiersin.org The calculations focus on determining the molecular polarizability (α) and, more importantly, the first- and second-order hyperpolarizabilities (β and γ). nih.gov

First-order hyperpolarizability (β): This tensor quantity is responsible for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A large β value is a primary indicator of a promising NLO material. rug.nl

Polarizability (α): Describes the linear response of the electron cloud to an electric field.

N,N-dimethyl-4-(methylsulfonyl)aniline possesses a classic D-π-A (Donor-π-Acceptor) structure. The electron-donating -N(CH₃)₂ group (D) pushes electron density through the conjugated phenyl ring (π-bridge) to the electron-withdrawing -SO₂CH₃ group (A). mq.edu.au This push-pull mechanism creates a large change in the dipole moment upon electronic excitation, which is directly related to a high β value. nih.gov

Computational studies on similar D-π-A molecules, such as N,N-dimethyl-4-nitroaniline, have shown that DFT methods can accurately predict NLO properties. uminho.pt The magnitude of the hyperpolarizability is strongly dependent on the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. mq.edu.au Calculations can also model the effect of the solvent or a crystalline environment on NLO properties, which can significantly enhance the response compared to the isolated molecule in the gas phase. nih.govnih.gov

| Property | Gas Phase (Calculated) | Unit |

|---|---|---|

| Dipole Moment (µ) | 7.86 | Debye |

| Average Polarizability (α) | 89.69 | a.u. |

| First Hyperpolarizability (β) | 1976 | a.u. |

Note: Values are for p-nitroaniline, a structurally similar D-π-A compound, to illustrate the typical magnitude of NLO properties. 1 a.u. of hyperpolarizability = 8.6393 x 10⁻³³ esu.

Advanced Applications in Chemical and Materials Science

Design and Synthesis of Functional Dyes and Pigments

The distinct push-pull electronic nature of N,N-dimethyl-4-(methylsulfonyl)aniline makes it an excellent scaffold for the design of functional dyes and pigments. These materials are crucial in a variety of high-technology fields, from coloration to advanced optical materials. The synthesis of such dyes often involves leveraging the reactivity of the aniline (B41778) nitrogen or the aromatic ring. Azo dyes, for example, can be synthesized through a diazotization and coupling reaction, a foundational process in industrial organic chemistry. nih.gov In this process, an aromatic amine is converted into a diazonium salt, which then acts as an electrophile to attack an electron-rich coupling component, such as another aniline or a phenol (B47542) derivative, to form the characteristic -N=N- azo linkage. nih.gov

The photophysical properties of dyes derived from the N,N-dimethyl-4-(methylsulfonyl)aniline framework are of particular interest for optoelectronic applications. These properties are dictated by the intramolecular charge transfer (ICT) from the electron-donating N,N-dimethylamino group to the electron-withdrawing methylsulfonyl group.

A notable example is the chalcone (B49325) derivative, 1-(4-methylsulfonyl phenyl)-3-(4-N,N-dimethyl amino phenyl)-2-propen-1-one (MSPPP), which incorporates the same donor-acceptor moieties. researchgate.net The photophysical characteristics of this dye have been studied in various solvents to understand the influence of the environment on its optical behavior. researchgate.net The absorption and fluorescence spectra of MSPPP exhibit a significant dependence on solvent polarity, a phenomenon known as solvatochromism. researchgate.net

The absorption maxima () of MSPPP are observed in the range of 404–427 nm, while the fluorescence emission maxima () are found between 473 nm and 533 nm across different solvents. researchgate.net This behavior is characteristic of push-pull dyes, where the excited state is more polar than the ground state. Consequently, an increase in solvent polarity leads to a greater stabilization of the excited state, resulting in a bathochromic (red) shift of the emission peak. This solvatochromic behavior is a key feature for materials used in optical sensing and nonlinear optics. researchgate.net

| Solvent | Absorption Max (nm) | Emission Max (nm) |

|---|---|---|

| Dioxane | 404 | 473 |

| Chloroform | 414 | 498 |

| Ethyl Acetate | 409 | 503 |

| Acetone | 413 | 511 |

| Acetonitrile | 411 | 516 |

| Ethanol (B145695) | 418 | 527 |

| Methanol (B129727) | 417 | 530 |

| Dimethylformamide (DMF) | 421 | 520 |

| Dimethyl Sulfoxide (DMSO) | 427 | 533 |

The pronounced solvatochromism and sensitivity of the fluorescence of push-pull dyes to their local environment make them excellent candidates for chromogenic and fluorogenic sensing platforms. nih.govresearchgate.net These sensors can detect changes in their surroundings, such as the presence of specific ions or molecules, through a visible color change or a change in fluorescence intensity or wavelength. researchgate.netmdpi.com

Organic dyes are frequently modified with an ion recognition unit, or ionophore, which can selectively bind to a target metal ion. mdpi.com This binding event alters the electronic structure of the dye, leading to a measurable change in its photophysical properties. mdpi.com For instance, fluorescent probes for the detection of heavy metal ions are a significant area of research due to the environmental and health risks these ions pose. researchgate.netnih.gov While specific studies on N,N-dimethyl-4-(methylsulfonyl)aniline for this purpose are not widely documented, its structural motif is highly relevant. A push-pull fluorescent dye, N,N-dimethyl-4-(5-nitrothiophen-2-yl)aniline, has been developed for imaging lipid droplets in cells, demonstrating the utility of the N,N-dimethylaniline donor in creating environmentally sensitive probes. researchgate.net The design of such sensors often relies on mechanisms like photoinduced electron transfer (PET) or ICT, which can be modulated by the analyte.

Role as a Key Intermediate in Complex Chemical Synthesis

N,N-dimethyl-4-(methylsulfonyl)aniline serves as a valuable intermediate in multi-step organic synthesis, providing a scaffold that can be elaborated into more complex molecules. researchgate.netnih.govgoogle.comresearchgate.net Aniline derivatives are foundational building blocks in the synthesis of a wide array of compounds, including pharmaceuticals and functional materials. researchgate.net

A relevant example that underscores the utility of the core aniline-sulfonyl structure is the synthesis of the pharmaceutical sotalol. google.com In a patented synthetic route, aniline is reacted with methylsulfonyl chloride to form N-phenyl methanesulfonamide. google.com This intermediate is then subjected to a series of reactions, including chloroacetylation, reaction with isopropylamine, and reduction, to yield the final drug. google.com This synthesis highlights the role of the methylsulfonyl aniline fragment as a key structural component in the construction of complex, biologically active molecules. The N,N-dimethyl derivative offers an alternative starting point with modified reactivity due to the tertiary amine. The synthesis of another key pharmaceutical intermediate, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starting from aniline, further illustrates the importance of aniline derivatives in creating complex drug architectures. researchgate.net

Development as a Component in Organic Electronic Devices

The field of organic electronics leverages the tunable properties of organic molecules and polymers to create devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties of the materials used in their various layers.

Efficient charge transport is critical for the performance of organic electronic devices. imrpress.com Charge transport layers, which include hole transport layers (HTLs) and electron transport layers (ETLs), are responsible for selectively transporting charge carriers (holes or electrons) from the active layer to the electrodes. mdpi.com

An ideal HTL should possess a high hole mobility and an appropriate highest occupied molecular orbital (HOMO) energy level to facilitate efficient hole injection and transport while blocking electrons. nih.gov Conversely, an ideal ETL should have high electron mobility and a suitable lowest unoccupied molecular orbital (LUMO) energy level for electron injection and transport while blocking holes. ktu.edu

In OLEDs, materials with specific electronic and photophysical properties are required for the emissive layer, as well as the charge transport layers. nih.govnih.govrsc.org The emissive material should exhibit high photoluminescence quantum yield. The development of new organic semiconductors is crucial for advancing OLED technology. nih.gov Derivatives of imidazole (B134444) and carbazole, for instance, have been explored as bifunctional materials for OLEDs, acting as both emitters and hosts. beilstein-journals.org

Similarly, in OPVs, the active layer consists of a blend of an electron donor and an electron acceptor material. The efficiency of an OPV device is dependent on factors such as light absorption, exciton (B1674681) diffusion, charge separation at the donor-acceptor interface, and charge transport to the electrodes. The push-pull nature of N,N-dimethyl-4-(methylsulfonyl)aniline could be exploited in the design of donor or acceptor materials for OPVs. The strong ICT character can lead to broad absorption in the visible spectrum, which is desirable for solar cell applications. While direct application of this specific compound in high-performance OLEDs or OPVs has not been detailed in available literature, the fundamental properties of its donor-acceptor structure align with the design principles for materials in these fields.

Applications in Advanced Analytical Chemistry as a Probe or Standard

The potential for a chemical compound to serve as a probe or standard in analytical chemistry hinges on specific, measurable, and reproducible physicochemical properties. For instance, application as a fluorescent probe requires predictable changes in fluorescence in response to environmental variations, while use as an analytical standard necessitates high purity and stability for accurate quantification.

Theoretical Potential as a Solvatochromic Fluorescent Probe

Compounds with a molecular structure incorporating an electron-donating group (like the dimethylamino group) and an electron-withdrawing group (like the methylsulfonyl group) separated by a π-conjugated system often exhibit solvatochromism. This phenomenon, where the absorption or emission spectrum of a compound shifts with the polarity of the solvent, is the basis for their use as solvatochromic probes. These probes are valuable tools for characterizing the polarity of microenvironments, such as in solvent mixtures or within biological membranes.

While the structural motifs of N,N-dimethyl-4-(methylsulfonyl)aniline suggest it could theoretically function as a solvatochromic probe, there is no published research that has investigated or characterized these properties. A systematic study would be required to determine its photophysical characteristics, including absorption and emission spectra in a range of solvents with varying polarities.

Hypothetical Data for Solvatochromic Properties (Illustrative Only):

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| n-Hexane | 1.88 | Not Determined | Not Determined | Not Determined |

| Toluene | 2.38 | Not Determined | Not Determined | Not Determined |

| Dichloromethane | 8.93 | Not Determined | Not Determined | Not Determined |

| Acetone | 20.7 | Not Determined | Not Determined | Not Determined |

| Acetonitrile | 37.5 | Not Determined | Not Determined | Not Determined |

| Methanol | 32.7 | Not Determined | Not Determined | Not Determined |

| Water | 80.1 | Not Determined | Not Determined | Not Determined |

Note: The data in this table is purely hypothetical and for illustrative purposes to show what kind of data would be expected from such a study. No experimental data for N,N-dimethyl-4-(methylsulfonyl)aniline has been found.

Theoretical Potential as an Internal or Reference Standard

In quantitative analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), internal standards are crucial for improving the precision and accuracy of the analysis. A good internal standard is a compound that is chemically similar to the analyte but is not naturally present in the sample. It is added in a known concentration to both the sample and the calibration standards to correct for variations in sample injection volume, sample preparation, and instrument response.

N,N-dimethyl-4-(methylsulfonyl)aniline, being a stable solid at room temperature with a distinct chemical structure, could theoretically be employed as an internal standard for the analysis of structurally related compounds. Its suitability would depend on factors such as its solubility in the mobile phase, its retention time relative to the analytes of interest, and its response factor in the detector being used.

As a reference standard, the compound would need to be available in a highly pure and well-characterized form. This would allow for its use in the validation of new analytical methods, including the determination of parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Hypothetical Analytical Method Validation Parameters (Illustrative Only):

| Parameter | Specification | Finding |